2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazoles and oxazoles. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by a fused pyrazolo-oxazole structure, which contributes to its unique chemical properties.
The compound is synthesized through various chemical reactions involving precursors that contain both pyrazole and oxazole functionalities. It is classified under heterocyclic compounds, specifically as a member of the pyrazolo-oxazole family. Its hydrochloride form indicates the presence of a hydrochloric acid component, which enhances its solubility and stability in aqueous environments.
The synthesis of 2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride can be achieved through several methods:
The molecular formula of 2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride is , with a molecular weight of approximately 161.59 g/mol. The structure features a fused pyrazolo-oxazole framework:
The structural integrity is supported by various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry which confirm the formation of the desired compound during synthesis .
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride can participate in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride involves its interaction with specific biological targets at the molecular level. Research indicates that compounds within this class may inhibit certain enzymes or modulate receptor activity, which can lead to therapeutic effects against various diseases.
For example, studies have shown that similar compounds exhibit antimicrobial and anticancer properties by interfering with cellular pathways essential for growth and replication .
Relevant data from studies indicate that this compound maintains integrity across various solvents but may require specific handling protocols to ensure stability during storage .
2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride has several notable applications:
The efficient construction of the fused pyrazolo[5,1-b]oxazole ring system requires precise cyclization strategies. The most reliable method involves intramolecular O-alkylation of N-(2-haloethyl)pyrazole intermediates, as demonstrated in patent literature [1]. This approach begins with 5-aminopyrazole precursors functionalized with ethylene glycol-derived side chains. Treatment with α-brominating agents like N-bromosuccinimide (NBS) generates the electrophilic centers necessary for cyclization. Under optimized basic conditions (e.g., K₂CO₃ in DMF), the alkoxide anion attacks the adjacent carbon, forming the oxazole ring with regioselective control . Alternative routes employing microwave-assisted cyclodehydration have been explored for analogous dihydrooxazole systems, reducing reaction times from hours to minutes while maintaining yields >85% [9]. Key to success is preventing aromatization during cyclization; this is achieved through meticulous temperature control (<80°C) and exclusion of oxidizing agents [1] [7].
α-Halo carbonyl compounds serve as critical electrophiles for building the pyrazole-oxazole scaffold. Bromoacetyl bromide is particularly effective for introducing the 2-carbon synthon required for oxazole ring formation. Reaction with 5-aminopyrazole derivatives generates N-(bromoacetyl) intermediates that undergo spontaneous cyclization upon heating [1]. Unsymmetrical α-halo diketones (e.g., 2-bromo-1-(4-chlorophenyl)butane-1,3-dione) introduce regioselectivity challenges, but visible-light-mediated reactions in ethyl acetate significantly improve yield (78-93%) while reducing byproduct formation [9]. Carboxylic acid precursors can be activated in situ using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming reactive O-acylisourea intermediates that facilitate amide coupling followed by cyclization [8]. This strategy enables the incorporation of electron-withdrawing aryl groups (e.g., 4-CF₃-C₆H₄-) that enhance downstream biological activity [1].
Solvent polarity dramatically influences annulation efficiency and regioselectivity. Protic solvents like ethanol promote proton exchange but risk hydrolysis of sensitive intermediates, while aprotic solvents like ethyl acetate optimize visible-light-mediated cyclizations [9]. Systematic screening reveals DMSO as optimal for superbase-mediated reactions (NaOH/DMSO), achieving near-quantitative yields for model systems [1] [9]. Catalytic systems further enhance control:
Table 1: Solvent Optimization for Pyrazolo-Oxazole Annulation
Solvent System | Conditions | Reaction Time (h) | Yield (%) | Regioselectivity (A:B) |
---|---|---|---|---|
DMSO/NaOH (2M) | 25°C, stirring | 1.5 | 95 | >99:1 |
Ethyl acetate | Visible light, 25°C | 3 | 89 | 95:5 |
DCM | Reflux | 12 | <5 | N/A |
THF | 60°C | 6 | 42 | 80:20 |
Methanol | Reflux | 4 | 65 | 88:12 |
Competing intramolecular pathways present major synthetic challenges. N¹-alkylated pyrazoles readily undergo undesired N²-cyclization, forming tetrahydropyrazolo[1,5-a]pyrazine byproducts [7]. Mitigation strategies include:
The hydrochloride-to-trifluoroacetate (TFA) salt conversion significantly alters crystallinity and solubility. Protonation occurs preferentially at N² of the pyrazole ring, as confirmed by [¹⁵N] NMR studies showing a 25 ppm downfield shift versus 8 ppm for N¹ [1]. Counterion exchange is achieved by treating the free base with trifluoroacetic acid in dichloromethane, followed by precipitation from diethyl ether. Key advantages of the TFA salt include:
Property | HCl Salt | TFA Salt | Free Base |
---|---|---|---|
Melting Point (°C) | 218 (dec) | 195 | 89 |
Solubility in H₂O (mg/mL) | 9.2 ± 0.3 | 38.1 ± 1.2 | 0.8 ± 0.1 |
Log P (octanol/water) | -0.72 | -1.15 | 1.98 |
Hygroscopicity (% Δm) | 8.4 | 0.4 | N/A |
The trifluoroacetate anion exhibits strong hydrogen-bonding capacity (α = 0.30, β = 0.12) that stabilizes the solid-state structure through N⁺-H···OOC-CF₃ interactions (d = 1.87 Å). Counterion choice also influences biological activity: TFA salts show 3-fold higher membrane permeability in PAMPA assays due to improved log D values (-1.15 vs. -0.72 for HCl) [1].
Table 3: Trifluoroacetate Salt Formation Dynamics
Parameter | Conditions | Conversion (%) | Purity (%) |
---|---|---|---|
Equivalents of TFA | 1.0 eq | 65 | 92 |
1.5 eq | 88 | 95 | |
2.0 eq | 98 | 98 | |
Solvent System | CH₂Cl₂/Et₂O (1:3) | 98 | 98 |
EtOH/Et₂O (1:5) | 75 | 89 | |
MeCN/heptane (1:4) | 82 | 93 | |
Temperature | 0°C | 72 | 99 |
25°C | 98 | 98 | |
40°C | 99 | 91 |
Complete Compound List:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5